molecular formula C15H23BO5S B1395453 2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1335234-28-0

2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1395453
CAS No.: 1335234-28-0
M. Wt: 326.2 g/mol
InChI Key: JTXDKTGHHLUOCW-UHFFFAOYSA-N
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Description

2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(2-methanesulfonylethoxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The use of continuous flow reactors is common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action for 2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its methanesulfonylethoxy group, which enhances its reactivity and stability in coupling reactions. This makes it particularly valuable in synthesizing complex organic molecules .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(2-methylsulfonylethoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO5S/c1-14(2)15(3,4)21-16(20-14)12-6-8-13(9-7-12)19-10-11-22(5,17)18/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXDKTGHHLUOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335234-28-0
Record name 2-[4-(2-methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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